molecular formula C₄₀H₇₆NO₈P B104557 1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine CAS No. 92345-33-0

1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine

Cat. No.: B104557
CAS No.: 92345-33-0
M. Wt: 730 g/mol
InChI Key: IWXJKHSPEQSQMD-GMGFYYQASA-N
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Description

1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine is a complex lipid molecule that belongs to the class of glycerophospholipids. These compounds are essential components of cell membranes and play crucial roles in various biological processes. The structure of this compound includes a glycerol backbone, two fatty acid chains, and a phosphocholine head group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine typically involves the esterification of glycerol with tetradecanoic acid and (9Z,12Z)-octadecadienoic acid. The reaction is catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The phosphocholine group is then introduced through a phosphorylation reaction using reagents like phosphatidylcholine.

Industrial Production Methods

Industrial production of this compound often employs biotechnological methods, including the use of genetically modified microorganisms that can produce the desired lipid through fermentation processes. These methods are advantageous due to their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The phosphocholine head group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Phosphorylation reagents such as phosphoric acid or phosphatidylcholine derivatives.

Major Products Formed

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Hydroxylated lipids.

    Substitution: Various phospholipid derivatives with different head groups.

Scientific Research Applications

1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the formulation of cosmetics and nutraceuticals.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with various proteins and receptors, modulating signaling pathways and cellular responses. The specific molecular targets and pathways involved include interactions with membrane-bound enzymes and receptors that regulate cellular processes such as apoptosis, inflammation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine
  • 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-(1’-myo-inositol)

Uniqueness

1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine is unique due to its specific fatty acid composition and the presence of the phosphocholine head group. This combination imparts distinct biophysical properties, such as specific interactions with proteins and other lipids, which are crucial for its biological functions.

Properties

CAS No.

92345-33-0

Molecular Formula

C₄₀H₇₆NO₈P

Molecular Weight

730 g/mol

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h14,16,19-20,38H,6-13,15,17-18,21-37H2,1-5H3/b16-14-,20-19-/t38-/m1/s1

InChI Key

IWXJKHSPEQSQMD-GMGFYYQASA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Synonyms

(7R,17Z,20Z)-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20-dien-1-aminium Inner Salt 4-Oxide;  [R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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